molecular formula C6H8N2S B1230316 3,6-Dimethylpyrazine-2-thiol CAS No. 5788-49-8

3,6-Dimethylpyrazine-2-thiol

Cat. No. B1230316
CAS RN: 5788-49-8
M. Wt: 140.21 g/mol
InChI Key: ARBPVCYTFYHIPO-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazine-2-thiol belongs to the class of organic compounds known as pyrazines . Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .


Synthesis Analysis

The regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate resulted in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate in high yields .


Molecular Structure Analysis

The molecular formula of 3,6-Dimethylpyrazine-2-thiol is C6H8N2S . It has an average mass of 140.206 Da and a monoisotopic mass of 140.040817 Da .


Physical And Chemical Properties Analysis

The molecular formula of 3,6-Dimethylpyrazine-2-thiol is C6H8N2S . It has an average mass of 140.206 Da and a monoisotopic mass of 140.040817 Da .

Scientific Research Applications

Endocrine System Effects

3,6-Dimethylpyrazine-2-thiol has been shown to influence the endocrine system. In female rats, it suppresses the androstenedione-induced increase of uterine weight, suggesting inhibitory action on aromatase activity (Yamada, Sugawara, Ohmori, & Ohta, 1999). Similarly, in male rats, this compound decreases the weights of the prostate and seminal vesicle without changing testes weights or plasma testosterone levels. This indicates a direct inhibition of testosterone uptake into accessory reproductive organs (Yamada, Komatsu, & Ohta, 1996).

Optoelectronic Properties

3,6-Dimethylpyrazine-2-thiol derivatives have significant optoelectronic properties. 2,5-Di(aryleneethynyl)pyrazine derivatives, synthesized from 2,5-dibromo-3,6-dimethylpyrazine, display potential for use in light-emitting devices. These derivatives exhibit unique quantum chemical properties and enhanced electron-transporting capabilities (Zhao et al., 2004).

Biosynthesis Mechanisms

The biosynthesis mechanism of 3,6-Dimethylpyrazine-2-thiol-related compounds, particularly in the context of food fragrances, has been explored. Bacillus subtilis, identified in Baijiu fermentation, can produce 2-Ethyl-3,6-dimethylpyrazine through a pathway involving L-threonine and D-glucose. This insight is significant for the industrial production of these compounds (Zhang et al., 2020).

Food Industry Applications

In the food industry, 3,6-Dimethylpyrazine-2-thiol derivatives, particularly 2-ethyl-3,6-dimethylpyrazine, are used for their distinctive roasted odor and flavor. Their natural occurrence in cooked food makes them a common component in the daily diet. The safety of these compounds has been assessed, and they are generally considered safe for use as food flavoring (Burdock & Carabin, 2008).

Chemical Synthesis and Applications

An efficient synthetic route for 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, a derivative of 3,6-Dimethylpyrazine-2-thiol, has been developed. This synthesis involves regioselective oxidation and results in a unique crystal structure, potentially useful in various chemical applications (Rambaran et al., 2009).

Corrosion Inhibition

Pyrazine derivatives, including those related to 3,6-Dimethylpyrazine-2-thiol, have been investigated as potential corrosion inhibitors. Computational chemistry using density functional theory and molecular dynamics simulation suggests their effectiveness in inhibiting corrosion on steel surfaces (Saha et al., 2016).

Mechanism of Action

In studies conducted on male rats, it was found that the weights of prostate and seminal vesicle were decreased by treatment with 3,6-dimethylpyrazine-2-thiol (3,6-DMP-SH), but the weights of testes and the plasma testosterone levels were not changed . The in vitro uptake of testosterone into prostate and seminal vesicle were blocked by the presence of 3,6-DMP-SH, suggesting that 3,6-DMP-SH directly inhibited testosterone uptake into the accessory reproductive organs .

properties

IUPAC Name

3,6-dimethyl-1H-pyrazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-3-7-5(2)6(9)8-4/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBPVCYTFYHIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206598
Record name 3,6-Dimethylpyrazine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylpyrazine-2-thiol

CAS RN

5788-49-8
Record name 3,6-Dimethyl-2(1H)-pyrazinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5788-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethylpyrazine-2-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dimethylpyrazine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIMETHYLPYRAZINE-2-THIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N24YT9VQ3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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